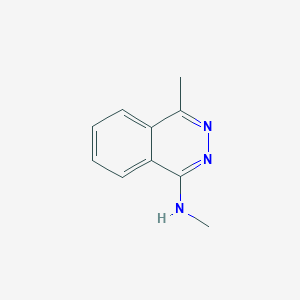
N,4-dimethylphthalazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-Dimethylphthalazin-1-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of phthalazine derivatives, which are known for their diverse pharmacological properties, including anticonvulsant, anti-inflammatory, and antibacterial activities .
Preparation Methods
The synthesis of N,4-dimethylphthalazin-1-amine typically involves the reaction of isobenzofuran-1,3-dione with monohydrate hydrazine under specific conditions to form the phthalazine ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlling temperature and pH levels during the synthesis process .
Chemical Reactions Analysis
N,4-Dimethylphthalazin-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,4-Dimethylphthalazin-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor antagonists.
Medicine: It has shown promise in the development of anticonvulsant and anti-inflammatory drugs.
Industry: It is used in the production of fluorescent organic nanoparticles for various applications.
Mechanism of Action
The mechanism of action of N,4-dimethylphthalazin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as a non-competitive antagonist of AMPA receptors, which are involved in excitatory neurotransmission . This interaction can inhibit the receptor’s activity, leading to its pharmacological effects.
Comparison with Similar Compounds
N,4-Dimethylphthalazin-1-amine can be compared with other phthalazine derivatives, such as phthalazine-1,4-dione and N-aminophthalimide . While these compounds share a similar core structure, this compound is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity .
Similar Compounds
- Phthalazine-1,4-dione
- N-Aminophthalimide
- 4-Aminophthalimide
Properties
IUPAC Name |
N,4-dimethylphthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-8-5-3-4-6-9(8)10(11-2)13-12-7/h3-6H,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNUEZFMOVIJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2504316.png)
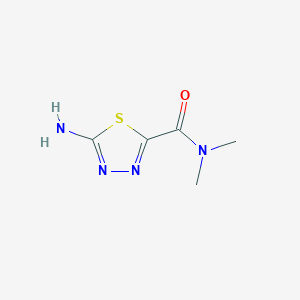

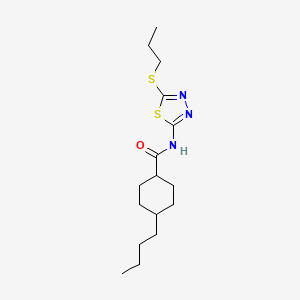
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2504322.png)
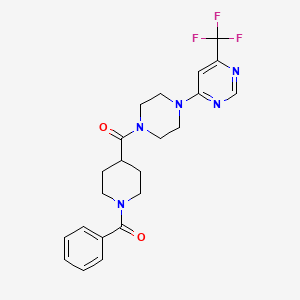
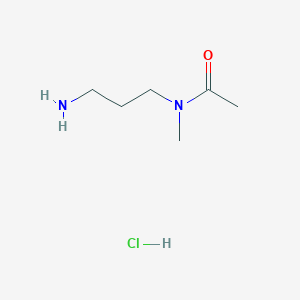
![4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride](/img/structure/B2504327.png)
![4-(2-{1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}ethyl)-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2504329.png)
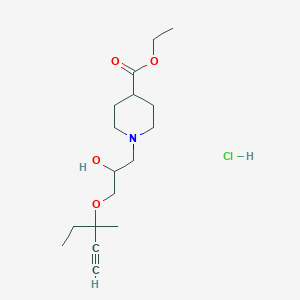
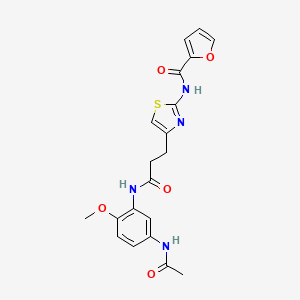
![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-cyclopropanecarbonyl-1,4-diazepane](/img/structure/B2504333.png)

![7-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2504337.png)
